molecular formula C9H13ClN2O B13989619 3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B13989619
M. Wt: 200.66 g/mol
InChI Key: BBXZYZIPCKZGSG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step can be achieved through nucleophilic substitution reactions where the pyrazole ring is reacted with a suitable tetrahydro-2H-pyran-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the tetrahydro-2H-pyran-2-yl group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrazole ring or the tetrahydro-2H-pyran-2-yl group.

    Reduction Products: Reduced derivatives of the pyrazole ring or the tetrahydro-2H-pyran-2-yl group.

Scientific Research Applications

3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The tetrahydro-2H-pyran-2-yl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1H-pyrazole: Lacks the tetrahydro-2H-pyran-2-yl group, which may affect its reactivity and applications.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the chloromethyl group, which may affect its ability to participate in nucleophilic substitution reactions.

    3-(Hydroxymethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, which may affect its reactivity and biological activity.

Uniqueness

3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to the presence of both the chloromethyl and tetrahydro-2H-pyran-2-yl groups

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-(chloromethyl)-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C9H13ClN2O/c10-7-8-4-5-12(11-8)9-3-1-2-6-13-9/h4-5,9H,1-3,6-7H2

InChI Key

BBXZYZIPCKZGSG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=CC(=N2)CCl

Origin of Product

United States

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